N-(2-Methoxyethyl)spiro[indene-1,4'-piperidine]-3-carboxamide
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Overview
Description
N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide is a spirocyclic compound characterized by its unique structure, where an indene and a piperidine ring share a common spiro carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of indene derivatives with piperidine under specific conditions to form the spirocyclic structure. The reaction is often catalyzed by acids or bases and may require elevated temperatures and solvents like ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate reaction rates and improve yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine]: Shares the spirocyclic structure but lacks the methoxyethyl and carboxamide groups.
Spiro[indene-1,4’-pyrrolidine]: Similar spirocyclic structure with a pyrrolidine ring instead of piperidine.
Spiro[indene-1,4’-piperazine]: Contains a piperazine ring instead of piperidine.
Uniqueness
N-(2-Methoxyethyl)spiro[indene-1,4’-piperidine]-3-carboxamide is unique due to the presence of the methoxyethyl and carboxamide groups, which can enhance its solubility, stability, and biological activity compared to other spirocyclic compounds .
Properties
IUPAC Name |
N-(2-methoxyethyl)spiro[indene-3,4'-piperidine]-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-21-11-10-19-16(20)14-12-17(6-8-18-9-7-17)15-5-3-2-4-13(14)15/h2-5,12,18H,6-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMCYXSYKADPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2(CCNCC2)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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